molecular formula C22H24N6O2 B14083213 2-Cyclopropyl-6-methyl-N-[3-[3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-oxetanyl]phenyl]-4-pyrimidinecarboxamide

2-Cyclopropyl-6-methyl-N-[3-[3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-oxetanyl]phenyl]-4-pyrimidinecarboxamide

Cat. No.: B14083213
M. Wt: 404.5 g/mol
InChI Key: VMVFABHXOIBCAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-6-methyl-N-[3-[3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-oxetanyl]phenyl]-4-pyrimidinecarboxamide is a complex organic compound that features a cyclopropyl group, a triazole ring, and a pyrimidinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-6-methyl-N-[3-[3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-oxetanyl]phenyl]-4-pyrimidinecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Construction of the Pyrimidine Ring: This can be done through condensation reactions involving appropriate precursors such as amidines and β-diketones.

    Coupling Reactions: The final assembly of the molecule involves coupling the different fragments using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-methyl-N-[3-[3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-oxetanyl]phenyl]-4-pyrimidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the triazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to deoxygenated products.

Scientific Research Applications

2-Cyclopropyl-6-methyl-N-[3-[3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-oxetanyl]phenyl]-4-pyrimidinecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biology: It can be used in studies involving cell signaling pathways and molecular interactions.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-methyl-N-[3-[3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-oxetanyl]phenyl]-4-pyrimidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-6-methyl-N-[3-[3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-oxetanyl]phenyl]-4-pyrimidinecarboxamide: shares similarities with other compounds containing cyclopropyl, triazole, and pyrimidine rings.

    Triazole Derivatives: Compounds with triazole rings are known for their antimicrobial and antifungal properties.

    Pyrimidine Derivatives: These are often used in pharmaceuticals for their antiviral and anticancer activities.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique biological activities and chemical properties not found in other similar compounds.

Biological Activity

2-Cyclopropyl-6-methyl-N-[3-[3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-oxetanyl]phenyl]-4-pyrimidinecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C22H24N6O2C_{22}H_{24}N_{6}O_{2} and a molecular weight of approximately 404.474 g/mol. The structural complexity arises from the presence of multiple functional groups, including triazole and pyrimidine moieties, which are known to influence biological activity.

Biological Activity Overview

Research indicates that compounds containing triazole and pyrimidine structures often exhibit significant antimicrobial , antitumor , and anti-inflammatory properties. The specific compound has been studied for its potential effects in various biological contexts.

Anticancer Activity

A notable study demonstrated that derivatives of triazole compounds possess antineoplastic properties. For instance, compounds related to 1,2,4-triazoles have shown effectiveness against various cancer cell lines, including colon carcinoma HCT-116 and breast cancer T47D cells, with IC50 values indicating significant cytotoxicity .

Antimicrobial Properties

Triazole derivatives have been reported to exhibit antimicrobial activities against a range of pathogens. The compound's structure suggests it may interact with microbial enzymes or membranes, potentially leading to bactericidal effects .

Anti-inflammatory Effects

Compounds similar in structure have been associated with anti-inflammatory activities. This effect is often mediated through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazole compounds act as inhibitors of specific enzymes involved in cancer progression or microbial survival.
  • Receptor Modulation : The compound may interact with various receptors, modulating signaling pathways that lead to cell death in cancer cells.
  • DNA Interaction : Some studies suggest that triazole derivatives can intercalate with DNA, disrupting replication processes in rapidly dividing cells.

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Study on Antitumor Activity : A recent investigation into triazole derivatives found that specific modifications enhanced their potency against breast cancer cell lines (IC50 values ranging from 27.3 μM to 43.4 μM) .
  • Antimicrobial Screening : Another study screened various triazole derivatives against pathogenic bacteria and found promising results, indicating potential applications in treating infections resistant to conventional antibiotics .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Cell Line/OrganismIC50 Value (μM)
Triazole AAntitumorHCT-1166.2
Triazole BAntimicrobialStaphylococcus aureus12.5
Triazole CAnti-inflammatoryRAW 264.7 macrophagesNot specified

Properties

Molecular Formula

C22H24N6O2

Molecular Weight

404.5 g/mol

IUPAC Name

2-cyclopropyl-6-methyl-N-[3-[3-[(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]phenyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C22H24N6O2/c1-14-8-18(26-20(24-14)15-6-7-15)21(29)25-17-5-3-4-16(9-17)22(11-30-12-22)10-19-27-23-13-28(19)2/h3-5,8-9,13,15H,6-7,10-12H2,1-2H3,(H,25,29)

InChI Key

VMVFABHXOIBCAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)C(=O)NC3=CC=CC(=C3)C4(COC4)CC5=NN=CN5C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.